(5-Fenil-3-isoxazolil)metil 2,4-diclorobenzoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

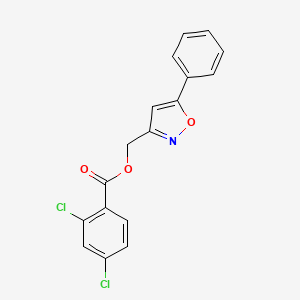

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C17H11Cl2NO3 and a molecular weight of 348.18 g/mol . This compound is known for its unique structure, which combines an oxazole ring with a dichlorobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.

Anti-Cancer Activity

Recent studies have highlighted the potential of oxazole derivatives in targeting cancer cells. For instance, compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that oxadiazole derivatives exhibited significant apoptosis-inducing activity in glioblastoma cells, suggesting a pathway for developing new cancer therapies .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes effectively. In vitro studies have indicated that oxazole derivatives can inhibit the growth of bacterial and fungal strains. For example, related compounds have been shown to possess activity comparable to established antibiotics like penicillin and fluconazole .

Agricultural Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate may also play a role in agricultural chemistry as a potential pesticide or fungicide.

Fungicidal Activity

Research indicates that oxazole derivatives can inhibit phytopathogenic microorganisms. A patent application describes the synthesis of oxadiazinyl compounds that demonstrate efficacy in controlling fungal pathogens affecting crops . Such compounds could be crucial for developing sustainable agricultural practices.

Materials Science Applications

The unique chemical properties of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate make it suitable for use in advanced materials.

Polymer Chemistry

Due to its thermal stability and reactivity, this compound can be incorporated into polymer matrices to enhance their properties. Research has shown that oxazole-containing polymers exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications .

Data Tables

Case Study 1: Anti-Cancer Research

A study published in December 2022 evaluated a series of oxadiazole derivatives for their cytotoxic effects against glioblastoma cells. The results indicated that specific modifications to the oxazole ring significantly enhanced their anticancer activity. The findings suggest that (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate could serve as a lead compound for further development in oncology .

Case Study 2: Agricultural Application

In a patent filed for a novel fungicidal composition containing oxadiazinyl compounds, researchers demonstrated effective control over several crop pathogens. The study highlighted the compound's ability to disrupt fungal cell membranes, leading to cell death. This research underscores the potential of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate in developing environmentally friendly agricultural solutions .

Métodos De Preparación

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate typically involves the reaction of 5-phenyl-1,2-oxazole with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

(5-Phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Mecanismo De Acción

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxazole ring may interact with enzymes or receptors, leading to modulation of their activity. The dichlorobenzoate moiety may enhance the compound’s binding affinity or stability, contributing to its overall biological effects .

Comparación Con Compuestos Similares

Similar compounds to (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate include:

(5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.

(5-Phenyl-1,2-oxazol-3-yl)methyl 3,5-dichlorobenzoate: Has chlorine atoms in different positions, potentially leading to variations in reactivity and activity.

The uniqueness of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate is a derivative of oxazole and dichlorobenzoate, which has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure

The chemical structure of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate can be represented as follows:

Biological Activity Overview

Research indicates that compounds with oxazole moieties often exhibit a range of biological activities. The following sections detail specific activities associated with (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate.

Antimicrobial Activity

Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, the compound was tested against various bacterial strains to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |

| S. aureus ATCC 25923 | 6.25 | 13.12 |

| B. cereus PTCC 1015 | - | 0.05 |

| B. subtilis PTCC 1023 | - | 0.05 |

The results indicate that the compound exhibits both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate on cancer cell lines such as MCF-7. The compound was tested at varying concentrations (0.01 mg/ml to 1 mg/ml), demonstrating significant reductions in cell viability.

Case Study: Cytotoxicity in MCF-7 Cells

The study indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with oxazole structures have shown promising anti-inflammatory properties.

In vitro studies suggest that (5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This effect may be attributed to the modulation of signaling pathways involved in inflammation.

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(15(19)8-12)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVJWSTQMOZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.